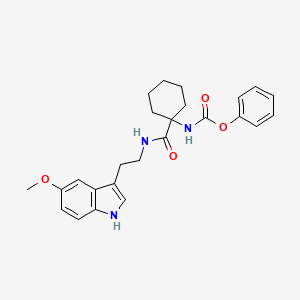

FAAH/TRPV1 blocker-1

Descripción

Overview of the Endocannabinoid System's Role in Modulating Sensory Information and Homeostasis

The endocannabinoid system (ECS) is a widespread and crucial lipid signaling network that plays a key role in maintaining physiological homeostasis. asm.orgrmmj.org.il It is involved in a vast array of processes, including the regulation of pain, inflammation, immune responses, appetite, and mood. asm.orgrmmj.org.ilmdpi.com The ECS primarily consists of endogenous cannabinoids (endocannabinoids), cannabinoid receptors, and the enzymes responsible for the synthesis and degradation of endocannabinoids. mdpi.commdpi.com By acting as retrograde signaling molecules, endocannabinoids can modulate neurotransmitter release, thereby influencing neuronal excitability and synaptic plasticity to maintain balance within the nervous system. mdpi.com

Anandamide (B1667382) (N-arachidonoylethanolamine or AEA) is a key endocannabinoid that acts as a partial agonist for the cannabinoid type 1 (CB1) and cannabinoid type 2 (CB2) receptors. guidetopharmacology.orgmdpi.com The activation of these receptors, particularly CB1 receptors in the central and peripheral nervous systems, is largely responsible for the analgesic and anti-inflammatory effects associated with the endocannabinoid system. rmmj.org.il However, AEA's biological activity is not limited to cannabinoid receptors. It is also an endogenous agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a receptor involved in pain perception. guidetopharmacology.orgtocris.comopenaccessjournals.com This dual functionality of AEA is significant; while its action at cannabinoid receptors is generally anti-nociceptive, its activation of TRPV1 can be pro-nociceptive. unisi.itfrontiersin.org The concentration of AEA can influence which receptor system is preferentially activated. nih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel in Nociception and Neurogenic Inflammation

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that functions as a molecular integrator of noxious stimuli. nih.govwikipedia.org It plays a pivotal role in the detection of stimuli that can cause pain and in the initiation of neurogenic inflammation, an inflammatory response mediated by the release of neuropeptides from sensory nerve endings. nih.govoup.com

TRPV1 is a polymodal channel, meaning it can be activated by a variety of distinct stimuli. nih.gov These include:

Noxious Heat: The channel is activated by temperatures exceeding approximately 43°C (109°F), which is within the range of temperatures perceived as painfully hot. nih.govmdpi.com

Protons (Low pH): Acidic conditions, with a pH below 6, can directly activate the TRPV1 channel. nih.govjneurosci.org This is relevant in inflammatory and ischemic conditions where tissue pH can decrease.

Exogenous Ligands: The most well-known exogenous activator is capsaicin (B1668287), the compound responsible for the pungency of chili peppers. mdpi.com

Endogenous Ligands: A number of endogenous lipids can activate TRPV1, most notably anandamide (AEA). wikipedia.orgpancreapedia.org Other lipid metabolites, such as certain products of lipoxygenases, also act as endogenous activators. mdpi.combenthamopen.com

The activation of TRPV1 by these various stimuli leads to an influx of cations, primarily calcium and sodium, which depolarizes the neuron and initiates the transmission of pain signals. frontiersin.org

TRPV1 is predominantly expressed in the peripheral terminals of primary afferent sensory neurons, specifically the small-diameter, unmyelinated C-fibers and thinly myelinated Aδ-fibers. nih.govfrontiersin.orgxiahepublishing.com These neurons have their cell bodies in the dorsal root, trigeminal, and nodose ganglia and their central terminals in the spinal cord and brainstem. nih.govresearchgate.net This distribution places TRPV1 at the forefront of detecting painful stimuli at the periphery and transmitting this information to the central nervous system. researchgate.net Beyond sensory neurons, TRPV1 expression has also been identified in various non-neuronal cells, including those in the skin, bladder, and digestive tract, where it contributes to local inflammatory responses. frontiersin.orgfrontiersin.org The activation of TRPV1 in sensory nerve endings can also lead to the release of pro-inflammatory neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), contributing to neurogenic inflammation. oup.comfrontiersin.org

Rationale for Dual FAAH Inhibition and TRPV1 Antagonism

The rationale for developing dual FAAH inhibitors and TRPV1 antagonists stems from the dual role of anandamide in both promoting and reducing pain. frontiersin.org While inhibiting FAAH increases AEA levels, which can lead to beneficial analgesic effects through CB1 receptor activation, this elevation can also lead to the activation of pro-nociceptive TRPV1 channels. unisi.itfrontiersin.org This latter effect may counteract the analgesic benefits of FAAH inhibition and could be a reason for the limited efficacy of selective FAAH inhibitors in some clinical trials for pain. unisi.itmdpi.com

A dual-target compound like FAAH/TRPV1 blocker-1 is designed to address this issue. vulcanchem.com By simultaneously inhibiting FAAH and blocking TRPV1, such a compound aims to maximize the analgesic effects of elevated AEA at cannabinoid receptors while preventing its pro-nociceptive actions at TRPV1 channels. frontiersin.orgresearchgate.net This synergistic approach is hypothesized to produce more robust and reliable pain relief than targeting either FAAH or TRPV1 alone. nih.govcambridge.org Preclinical studies with dual-acting compounds have shown promise in various pain models, including inflammatory and neuropathic pain, suggesting that this strategy may offer a more effective therapeutic approach. vulcanchem.comnih.govresearchgate.net

Research Findings on this compound

| Property | Value |

| Molecular Formula | C₂₅H₂₉N₃O₄ |

| Molecular Weight | 435.52 g/mol |

| FAAH Inhibition (IC50) | 0.12 μM |

| TRPV1 Antagonism (IC50) | 94.9 μM |

| Data derived from preclinical studies. vulcanchem.com |

Addressing the Context-Dependent and Bimodal Actions of Endogenous Ligands (e.g., AEA)

A key driver for the development of dual FAAH/TRPV1 blockers is the complex role of the endogenous cannabinoid, N-arachidonoylethanolamine, more commonly known as anandamide (AEA). unisi.it AEA exhibits bimodal and context-dependent actions, meaning its effects can be either beneficial or detrimental depending on the concentration and the receptors it activates. nih.gov

AEA is primarily degraded by the intracellular enzyme FAAH. mdpi.com Inhibition of FAAH leads to an increase in the levels and duration of action of AEA. nih.gov This elevated AEA can then interact with cannabinoid receptor 1 (CB1), producing analgesic (pain-relieving) and anxiolytic (anxiety-reducing) effects. nih.govnih.gov However, at higher concentrations, AEA can also activate TRPV1 channels, which are key players in the transmission of pain signals. nih.govplos.org This activation can lead to a pro-nociceptive, or pain-promoting, effect, potentially counteracting the benefits of CB1 receptor activation. unisi.itfrontiersin.org This dual nature of AEA presents a significant challenge for therapies that only inhibit FAAH, as the resulting accumulation of AEA might inadvertently activate pain pathways through TRPV1. frontiersin.org

Theoretical Advantages of a Multi-Target Modulatory Strategy

A multi-target strategy, specifically the dual inhibition of FAAH and antagonism of TRPV1, presents several theoretical advantages over single-target approaches:

Enhanced Therapeutic Efficacy: By simultaneously blocking the degradation of AEA (via FAAH inhibition) and preventing its pro-nociceptive actions (via TRPV1 antagonism), a dual-target compound can channel the effects of elevated AEA primarily towards the analgesic CB1 pathway. frontiersin.orgfrontiersin.org This synergistic action is expected to produce a more robust and reliable analgesic effect than targeting either FAAH or TRPV1 alone. nih.gov

Improved Side-Effect Profile: Multi-target drugs may allow for the use of lower effective doses, potentially reducing the incidence of side effects associated with high doses of single-target agents. researchgate.netfrontiersin.org For instance, some TRPV1 antagonists have been associated with hyperthermia (an increase in body temperature), a side effect that might be mitigated with a dual-action compound. frontiersin.org Furthermore, a more predictable pharmacokinetic and pharmacodynamic profile can be achieved with a single molecule compared to a "cocktail" of separate drugs. nih.gov

Overcoming Clinical Limitations of Single-Target Agents: The clinical development of selective FAAH inhibitors has faced challenges, with some failing to demonstrate efficacy in human trials for conditions like osteoarthritis pain. unisi.itnih.gov One hypothesis for this lack of success is the unintended activation of TRPV1 by the accumulated AEA. unisi.itnih.gov A dual FAAH/TRPV1 blocker is designed to directly address this limitation.

Addressing Complex Disease States: Chronic pain and inflammation are rarely caused by a single molecular dysfunction. nih.gov A multi-target approach is inherently better suited to address the complexity of such diseases by modulating multiple relevant pathways simultaneously. mdpi.comnih.gov

Historical Context and Evolution of Dual FAAH/TRPV1 Blocker Research

The concept of dual FAAH/TRPV1 inhibition evolved from the growing understanding of the endocannabinoid system and its intricate connections with other signaling pathways involved in pain and inflammation.

Early research focused on understanding the individual roles of FAAH and TRPV1. The discovery that the analgesic effects of some compounds, like paracetamol, are partially mediated through their metabolism by FAAH into TRPV1-activating metabolites provided an early link between these two targets. plos.org

The identification of N-arachidonoyl serotonin (B10506) (AA-5-HT), an endogenous lipid that naturally exhibits both FAAH inhibitory and TRPV1 antagonistic properties, served as a crucial prototype for the development of synthetic dual-acting compounds. unisi.itresearchgate.net Studies on AA-5-HT demonstrated that a single molecule could indeed possess this desirable dual activity and produce analgesic effects in preclinical models. nih.gov

This led to the rational design and synthesis of novel molecules through molecular hybridization, combining the pharmacophores (the essential structural features for biological activity) of known FAAH inhibitors and TRPV1 antagonists. nih.gov This research has yielded several series of compounds, including piperazinyl carbamates and arylboronic acids, with varying degrees of potency and efficacy at both targets. unisi.it One such compound, OMDM-198, demonstrated antihyperalgesic effects in a rat model of osteoarthritis, with its action being dependent on both CB1 receptor activation and TRPV1 receptor blockade. unisi.itnih.gov

The ongoing evolution of this research focuses on optimizing the potency, selectivity, and pharmacokinetic properties of these dual-acting ligands to develop effective and safe therapeutic agents for pain management. nih.gov

Compound and Research Data

The following tables provide a summary of key compounds mentioned and their reported activities in preclinical research.

Table 1: Profile of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₂₉N₃O₄ |

| Molecular Weight | 435.52 g/mol |

| FAAH Inhibition (IC50) | 0.12 μM |

| TRPV1 Antagonism (IC50) | 94.9 μM |

Data sourced from publicly available chemical information. medchemexpress.com

Table 2: Key Compounds in FAAH/TRPV1 Research

| Compound Name | Primary Target(s) | Key Research Finding |

|---|---|---|

| Anandamide (AEA) | CB1, TRPV1 | Endogenous ligand with bimodal, concentration-dependent effects on pain. nih.govplos.org |

| URB597 | FAAH Inhibitor | Elevates AEA levels but can lead to TRPV1-mediated effects. plos.org |

| SB-366791 | TRPV1 Antagonist | Selectively blocks TRPV1 channels. nih.gov |

| N-arachidonoyl serotonin (AA-5-HT) | FAAH Inhibitor, TRPV1 Antagonist | Endogenous prototype for dual-acting compounds. unisi.itresearchgate.net |

| OMDM-198 | FAAH Inhibitor, TRPV1 Antagonist | Showed antihyperalgesic effects in a model of osteoarthritis. unisi.itnih.gov |

Structure

3D Structure

Propiedades

Fórmula molecular |

C25H29N3O4 |

|---|---|

Peso molecular |

435.5 g/mol |

Nombre IUPAC |

phenyl N-[1-[2-(5-methoxy-1H-indol-3-yl)ethylcarbamoyl]cyclohexyl]carbamate |

InChI |

InChI=1S/C25H29N3O4/c1-31-20-10-11-22-21(16-20)18(17-27-22)12-15-26-23(29)25(13-6-3-7-14-25)28-24(30)32-19-8-4-2-5-9-19/h2,4-5,8-11,16-17,27H,3,6-7,12-15H2,1H3,(H,26,29)(H,28,30) |

Clave InChI |

CNRQCSUIZZMJDX-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3(CCCCC3)NC(=O)OC4=CC=CC=C4 |

Origen del producto |

United States |

Preclinical Pharmacological Characterization of Faah/trpv1 Blocker 1

In Vitro Enzyme Inhibition and Receptor Antagonism Profiles

Quantitative Assessment of FAAH Enzyme Inhibition (e.g., IC50 values against anandamide (B1667382) hydrolysis)

FAAH/TRPV1 blocker-1, also known as compound 2R, has been identified as a dual-acting compound with the ability to inhibit the fatty acid amide hydrolase (FAAH) enzyme. medchemexpress.com In vitro studies have demonstrated its potent inhibitory effect on FAAH, with a reported IC50 value of 0.12 µM. medchemexpress.com The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. This quantitative assessment was likely determined by measuring the inhibition of anandamide (AEA) hydrolysis, a primary substrate for FAAH. tandfonline.comnih.gov Inhibition of FAAH leads to an increase in the endogenous levels of anandamide and other fatty acid amides, which can then modulate various physiological processes. nih.govnih.gov

For comparison, other compounds have also been investigated for their FAAH inhibitory properties. For instance, ibuprofen (B1674241) and some of its amide analogues have been shown to inhibit FAAH with varying potencies. tandfonline.com Specifically, N-(3-methylpyridin-2-yl)-2-(4′-isobutylphenyl)propionamide demonstrated an IC50 value of 0.52 µM, while another analogue, 2-(4-Isobutylphenyl)-N-(2-(3-methylpyridin-2-ylamino)-2-oxoethyl)propanamide, had an IC50 of 3.6 µM. tandfonline.com Ibuprofen itself is a much weaker inhibitor, with an IC50 of 134 µM. tandfonline.com Another example is the FAAH inhibitor PKM-833, which exhibits potent inhibition of human and rat FAAH with IC50 values of 8.8 and 10 nmol/L, respectively. nih.gov

The mechanism of FAAH inhibition can be either reversible or irreversible. Some inhibitors, like URB597, are known to have irreversible potency. nih.gov The characterization of this compound's interaction with the enzyme as reversible or irreversible would provide further insight into its pharmacological profile.

Table 1: In Vitro FAAH Inhibition Data

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound | 0.12 | medchemexpress.com |

| N-(3-methylpyridin-2-yl)-2-(4′-isobutylphenyl)propionamide | 0.52 | tandfonline.com |

| 2-(4-Isobutylphenyl)-N-(2-(3-methylpyridin-2-ylamino)-2-oxoethyl)propanamide | 3.6 | tandfonline.com |

| Ibuprofen | 134 | tandfonline.com |

| PKM-833 (human FAAH) | 0.0088 | nih.gov |

| PKM-833 (rat FAAH) | 0.01 | nih.gov |

Functional Antagonism of TRPV1 Channels in Cellular Expression Systems (e.g., capsaicin-induced calcium influx assays)

In addition to its effects on FAAH, this compound also functions as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. medchemexpress.com The TRPV1 channel is a non-selective cation channel known for its role in pain and heat sensation. wikipedia.orgnih.gov Its activation, often triggered by stimuli like capsaicin (B1668287) (the pungent component of chili peppers), leads to an influx of calcium ions into the cell. nih.govmdpi.com

The antagonistic properties of this compound against the TRPV1 channel have been quantified with an IC50 value of 94.9 µM. medchemexpress.com This value was likely determined using a functional assay, such as a capsaicin-induced calcium influx assay in cells expressing the TRPV1 channel. nih.gov In such assays, the ability of the antagonist to inhibit the rise in intracellular calcium concentration ([Ca2+]i) following capsaicin application is measured. nih.govmedchemexpress.com

For context, the potency of this compound as a TRPV1 antagonist can be compared to other known antagonists. For example, capsazepine (B1668289) is a well-characterized TRPV1 antagonist with a reported IC50 of 562 nM. medchemexpress.com Another compound, N-arachidonoyl-serotonin (AA-5-HT), which is also a dual FAAH/TRPV1 blocker, inhibits capsaicin-induced calcium influx with an IC50 of 44 nM in spinal cord synaptosomes. nih.govunisi.it The efficacy of TRPV1 antagonists can be influenced by factors such as tissue pH. unisi.it

The dual blockade of both FAAH and TRPV1 by a single compound like this compound represents a therapeutic strategy aimed at simultaneously enhancing the beneficial effects of endocannabinoids (by preventing their breakdown) and blocking the pro-nociceptive signals mediated by TRPV1. unisi.itnih.govnih.gov

Table 2: Functional Antagonism of TRPV1 Channels

| Compound | IC50 (µM) | Assay System | Source |

|---|---|---|---|

| This compound | 94.9 | Not specified | medchemexpress.com |

| Capsazepine | 0.562 | Not specified | medchemexpress.com |

| N-arachidonoyl-serotonin (AA-5-HT) | 0.044 | Spinal cord synaptosomes | nih.gov |

Evaluation of Selectivity Against Other Endocannabinoid-Metabolizing Enzymes (e.g., MAGL) and Related TRP Channels (e.g., TRPA1)

A crucial aspect of characterizing a new pharmacological agent is determining its selectivity. For a dual FAAH/TRPV1 blocker, it is important to assess its activity against other related targets to understand its potential for off-target effects.

In the context of endocannabinoid-metabolizing enzymes, monoacylglycerol lipase (B570770) (MAGL) is a key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). frontierspartnerships.org A selective FAAH inhibitor should ideally have minimal activity against MAGL to avoid altering 2-AG signaling pathways. For example, the FAAH inhibitor PKM-833 has been shown to have no significant off-target activity against MAGL. nih.gov The selectivity profile of this compound against MAGL has not been explicitly reported in the available search results.

Regarding related transient receptor potential (TRP) channels, the Transient Receptor Potential Ankyrin 1 (TRPA1) channel is structurally and functionally related to TRPV1. mdpi.com TRPA1 and TRPV1 are often co-expressed in nociceptive primary sensory neurons and both play roles in pain and inflammation. mdpi.com Therefore, evaluating the activity of a TRPV1 antagonist against TRPA1 is important. Some compounds have been developed as dual TRPA1 and TRPV1 antagonists, suggesting that targeting both may offer a broader analgesic effect. mdpi.com The selectivity of this compound for TRPV1 over TRPA1 and other TRP channels (such as TRPV2, TRPV3, TRPV4, TRPV5, and TRPV6) is not detailed in the provided search results. cellphysiolbiochem.com Universal TRP channel blockers like ruthenium red inhibit multiple TRPV subtypes, highlighting the potential for cross-reactivity. cellphysiolbiochem.com

Functional Characterization in Isolated Biological Preparations

Modulation of Neuronal Excitability in Dorsal Root Ganglia (DRG) Cultures

Dorsal root ganglia (DRG) contain the cell bodies of primary sensory neurons that transmit sensory information, including pain signals, from the periphery to the central nervous system. plos.org These neurons abundantly express both FAAH and TRPV1, making them a relevant biological system to study the effects of a dual FAAH/TRPV1 blocker. mdpi.comnih.gov

Activation of TRPV1 channels in DRG neurons by stimuli like capsaicin or heat leads to depolarization and an increase in neuronal excitability, often resulting in the firing of action potentials. nih.govplos.org An antagonist of TRPV1 would be expected to inhibit this capsaicin-induced excitation. For instance, noradrenaline has been shown to inhibit capsaicin-evoked currents in cultured DRG neurons. plos.org

Conversely, inhibition of FAAH in DRG neurons would lead to an accumulation of anandamide. nih.gov Anandamide can have complex effects; while it can activate and subsequently desensitize TRPV1, potentially leading to reduced excitability, it also acts on cannabinoid CB1 receptors, which can also modulate neuronal activity. nih.govnih.gov The net effect of a dual FAAH/TRPV1 blocker on the excitability of DRG neurons would depend on the balance of these actions. For example, the paracetamol metabolite NAPQI has been shown to reduce excitability in DRG neurons by acting on KV7 channels, but it can also cause depolarization through TRPV1 and TRPA1 channels when KV7 channels are blocked. meduniwien.ac.at

Specific studies on the direct effects of this compound on the excitability of DRG neurons, such as changes in resting membrane potential, action potential firing frequency, or responses to depolarizing stimuli, were not found in the search results.

Effects on Ion Channel Currents in Voltage-Clamped Cells

Voltage-clamp electrophysiology is a powerful technique to study the direct effects of a compound on ion channel function. frontiersin.org In cells expressing TRPV1 channels, application of an agonist like capsaicin elicits a characteristic inward current at negative membrane potentials. frontiersin.orgnih.gov

A TRPV1 antagonist, such as this compound, would be expected to reduce the amplitude of capsaicin-evoked currents in voltage-clamped cells. nih.gov The degree of inhibition would be concentration-dependent and could be used to further characterize the antagonist's potency and mechanism of action (e.g., competitive vs. non-competitive). For example, studies have shown that capsaicin produces concentration-dependent increases in inward current in cells expressing TRPV1, and antagonists can block this effect. frontiersin.org

Furthermore, voltage-clamp studies can reveal if a compound has any direct effects on the voltage-dependent properties of the channel. biorxiv.org TRPV1 channel activation is itself voltage-sensitive, and some modulators can shift the voltage-dependence of activation. biorxiv.org

While the IC50 value for this compound against TRPV1 suggests it has been tested in a functional assay, specific voltage-clamp data detailing its effects on TRPV1-mediated currents (e.g., percentage of current inhibition at specific concentrations, effects on current-voltage relationship, or kinetics of block) are not available in the provided search results. Such data would be crucial for a more complete pharmacological characterization.

Elucidation of Mechanistic Insights into the Actions of Faah/trpv1 Blocker 1

Regulation of Endogenous Lipid Mediator Homeostasis

Inhibition of FAAH, the primary enzyme responsible for the degradation of anandamide (B1667382) (AEA), is expected to increase AEA levels in various tissues. jneurosci.org Studies on FAAH inhibitors have consistently demonstrated an elevation of AEA in the brain, spinal cord, and peripheral tissues. jneurosci.orgplos.org For instance, systemic administration of FAAH inhibitors has been shown to significantly increase AEA concentrations in both the brain and spinal cord of rats. plos.org This elevation of AEA is a key mechanism for the analgesic and anxiolytic effects observed with FAAH inhibition. nih.gov

However, the dual action of FAAH/TRPV1 blocker-1 introduces a more complex regulation of AEA. While FAAH inhibition directly leads to an increase in AEA, the simultaneous blockade of TRPV1 can prevent the pro-nociceptive effects that might arise from high concentrations of AEA acting on this receptor. frontiersin.orgnih.gov In some instances of full FAAH inhibition, a surprising decrease in spinal AEA levels has been observed, suggesting the activation of alternative metabolic pathways for AEA. nih.govnih.gov

The following table summarizes the expected and observed effects of FAAH inhibition on AEA levels in different tissues based on preclinical studies.

| Tissue | Expected Effect of FAAH Inhibition | Observed Nuances with Dual Blockade | Supporting Evidence |

| Brain | Increased AEA levels | May be modulated by TRPV1 blockade to fine-tune neuronal signaling. | jneurosci.orgnih.gov |

| Spinal Cord | Increased AEA levels, contributing to analgesia. | Full FAAH inhibition can sometimes lead to decreased AEA, suggesting alternative metabolic routes are activated. | nih.govnih.govcas.cz |

| Peripheral Tissues | Elevated AEA levels, potentially reducing peripheral pain and inflammation. | The dual blockade is anticipated to enhance the local analgesic effects of AEA by preventing TRPV1-mediated pain signals. | nih.govfrontiersin.org |

FAAH is also responsible for the hydrolysis of other N-acylethanolamines (NAEs), including palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA). nih.gov Consequently, inhibition of FAAH by a compound like this compound leads to an increase in the tissue levels of these non-endocannabinoid lipids. plos.orgnih.govdoi.org

PEA and OEA are bioactive lipids in their own right, with anti-inflammatory and analgesic properties. jneurosci.org They can potentiate the effects of AEA through what is known as the "entourage effect." nih.govresearchgate.net Specifically, PEA and OEA can enhance AEA-induced vasorelaxation via TRPV1 receptors. nih.gov By increasing the levels of PEA and OEA, this compound can indirectly modulate the activity of the endocannabinoid system and contribute to its therapeutic effects. nih.govdoi.org

The table below outlines the impact of this compound on PEA and OEA.

| NAE | Effect of this compound | Mechanism of Action | Therapeutic Implication |

| Palmitoylethanolamide (PEA) | Increased tissue levels | Inhibition of FAAH-mediated degradation. | Contributes to analgesia and anti-inflammatory effects; potentiates AEA action at TRPV1. doi.orgnih.gov |

| Oleoylethanolamide (OEA) | Increased tissue levels | Inhibition of FAAH-mediated degradation. | Plays a role in satiety and has been shown to potentiate AEA's effects on vasorelaxation via TRPV1. nih.govnih.gov |

Under normal physiological conditions, FAAH is the primary enzyme for AEA degradation. mdpi.com However, when FAAH is fully inhibited, the elevated levels of AEA can be shunted towards alternative metabolic pathways. nih.govcambridge.org These pathways, which are typically minor, can become significant under conditions of FAAH blockade.

One such alternative pathway involves the oxidation of AEA by enzymes like cyclooxygenase-2 (COX-2) and lipoxygenases (LOX). frontiersin.orgnih.gov This can lead to the formation of various bioactive metabolites. For example, in neuropathic pain models, full inhibition of spinal FAAH has been shown to trigger a 15-LOX-mediated pathway, leading to the formation of 15-hydroxy-AEA. nih.govnih.gov This metabolite can then act on TRPV1 receptors, contributing to analgesia through desensitization. nih.gov

This unmasking of alternative metabolic routes highlights the complexity of the endocannabinoid system and the potential for dual-target inhibitors to produce effects beyond simple elevation of the primary substrate. frontiersin.org

Interplay with Cannabinoid Receptor Type 1 (CB1R) Signaling Pathways

The actions of this compound are intricately linked with the cannabinoid receptor type 1 (CB1R) signaling pathways. This interaction is primarily indirect, resulting from the elevation of endogenous CB1R ligands, but is also influenced by the direct blockade of TRPV1 and the subsequent crosstalk between the two receptor systems.

By inhibiting FAAH, this compound increases the synaptic levels of AEA, which is an endogenous agonist for CB1 receptors. mdpi.comscielo.br This enhanced availability of AEA leads to an indirect activation of CB1Rs, which is believed to mediate many of the therapeutic effects of FAAH inhibitors, such as anxiolysis and analgesia. nih.govphysiology.org The analgesic effects of FAAH inhibitors have been shown to be blocked by CB1 receptor antagonists, confirming the involvement of this pathway. nih.gov

The indirect modulation of CB1Rs offers a potential advantage over direct CB1R agonists, as it may enhance endocannabinoid signaling in a more physiologically relevant manner, potentially reducing the risk of tolerance and adverse psychoactive effects associated with direct agonists. frontiersin.org

There is significant functional and molecular crosstalk between the TRPV1 and CB1 receptor systems. mdpi.com These two receptors are often co-localized in neurons within brain regions that regulate pain and emotion. nih.govmdpi.com Their opposing effects on neuronal activity—CB1R activation is generally inhibitory, while TRPV1 activation is excitatory—suggest a finely tuned balance in physiological processes. cheerlab.org

Activation of CB1 receptors can inhibit TRPV1 function, providing a mechanism for endocannabinoids to dampen pain signals. royalsocietypublishing.org Conversely, high levels of AEA can activate TRPV1, leading to pro-nociceptive effects, which can counteract the analgesic effects of CB1R activation. frontiersin.orgfrontiersin.org This dual nature of AEA highlights the therapeutic potential of a compound that simultaneously blocks FAAH and TRPV1. By preventing TRPV1 activation, this compound can direct the actions of elevated AEA towards the analgesic CB1R pathway. frontiersin.orgfrontiersin.org

Studies have shown that the anxiolytic-like effects of a dual FAAH/TRPV1 blocker are mediated by the synergistic block of TRPV1 and indirect activation of CB1R. nih.gov This functional interplay is crucial for the enhanced therapeutic efficacy observed with dual-target inhibitors compared to single-target agents. nih.gov

Downstream Cellular Signaling Cascades

The interaction of this compound with its target proteins initiates a cascade of intracellular events, significantly influencing cellular function. These downstream effects are primarily driven by the modulation of calcium influx and the subsequent activation of various signaling pathways.

Modulation of Intracellular Calcium Dynamics

A primary consequence of TRPV1 channel modulation is the alteration of intracellular calcium ([Ca2+]i) levels. cambridge.org Activation of TRPV1 channels leads to an influx of cations, including Ca2+, which acts as a crucial second messenger in numerous cellular processes. cambridge.orgtechscience.com Conversely, blocking the TRPV1 channel with an antagonist would be expected to prevent or reduce this calcium influx.

Studies on dual FAAH/TRPV1 blockers have provided insights into this process. For instance, the dual FAAH/TRPV1 blocker N-arachidonoyl-serotonin (AA-5-HT) has been shown to be a potent antagonist of TRPV1 receptors. In human embryonic kidney (HEK-293) cells overexpressing the human recombinant TRPV1, AA-5-HT effectively counteracted the increase in intracellular calcium induced by the TRPV1 agonists capsaicin (B1668287) and anandamide. researchgate.net This demonstrates the ability of such dual-action compounds to directly modulate TRPV1-mediated calcium signaling.

The regulation of intracellular calcium is a key point of convergence for the effects of FAAH and TRPV1 modulation. While TRPV1 activation directly increases intracellular calcium, the inhibition of FAAH elevates anandamide (AEA) levels. cambridge.orgnih.gov AEA can then act on both CB1 receptors, which typically suppress calcium currents, and TRPV1 receptors, which increase intracellular calcium concentration. cambridge.org Therefore, a dual this compound would be expected to prevent the TRPV1-mediated calcium influx that could result from elevated AEA levels, thereby shifting the balance of anandamide's effects towards CB1 receptor-mediated pathways. This intricate interplay highlights the potential for these blockers to fine-tune calcium-dependent cellular responses.

The modulation of intracellular calcium by this compound has far-reaching implications, influencing neurotransmitter release, gene expression, and the activation of various enzymes and signaling pathways. techscience.compreprints.org

Influence on Protein Kinase Activation (e.g., MAPK pathway activation)

The modulation of intracellular signaling by this compound extends to the activation of protein kinases, which are critical regulators of a wide array of cellular processes. A key pathway influenced is the mitogen-activated protein kinase (MAPK) pathway.

TRPV1 activation is known to be linked to the MAPK signaling cascade. atlasgeneticsoncology.orgmdpi.com Inflammatory mediators can sensitize TRPV1 channels, and this process can involve the activation of p38 MAPK. unisi.it Furthermore, the activation of TRPV1 can lead to the upregulation of factors that sensitize it, including MAPK. mdpi.com For example, urban particulate matter has been shown to upregulate the expression of the TRPV1 gene through the p38 MAPK and NF-kappaB signaling pathways. nih.gov

Dual FAAH/TRPV1 blockers can counteract this activation. Research has demonstrated that FAAH inhibition can partially counter the upregulation of Mapk14 (the gene encoding p38 MAPK) in the spinal cord in a model of osteoarthritis. mdpi.com This suggests that by blocking both FAAH and TRPV1, these compounds can dampen the inflammatory signaling that leads to MAPK activation and subsequent pain sensitization.

The influence of FAAH/TRPV1 blockers on protein kinase activation is not limited to the MAPK pathway. Protein kinase A (PKA) and protein kinase C (PKC) are also involved in the sensitization of TRPV1 channels. mdpi.com Studies have shown that increased cAMP levels can lead to TRPV1 phosphorylation via PKA, and CB1 receptor activation can counteract this by inhibiting adenylate cyclase. mdpi.com By blocking TRPV1, a dual inhibitor could prevent this sensitization, while the simultaneous FAAH inhibition would increase anandamide levels, potentially leading to greater CB1 receptor activation and further reducing PKA-mediated sensitization.

The table below summarizes the influence of this compound on key protein kinase pathways:

| Kinase Pathway | Role in Relation to TRPV1 | Effect of this compound |

| MAPK (p38) | Involved in the sensitization and upregulation of TRPV1. mdpi.comunisi.itnih.gov | Can counteract the upregulation of MAPK, thereby reducing inflammatory signaling and pain sensitization. mdpi.com |

| PKA | Phosphorylates and sensitizes TRPV1 channels. mdpi.com | Prevents sensitization by directly blocking the channel and indirectly by increasing anandamide for CB1 activation. mdpi.com |

| PKC | Involved in the sensitization of TRPV1 channels. mdpi.com | May reduce PKC-mediated sensitization by blocking the TRPV1 channel. |

Alterations in Gene and Protein Expression (e.g., CB1R, TRPV1, inflammatory markers)

The dual inhibition of FAAH and TRPV1 by a compound like this compound can lead to significant changes in the expression of genes and proteins involved in pain and inflammation.

In a rat model of osteoarthritis, the dual FAAH-TRPV1 blocker OMDM-198 was investigated for its effects on gene and protein expression in the dorsal root ganglia. nih.gov This study found that osteoarthritis was associated with an upregulation of AEA receptors and FAAH. nih.gov Furthermore, increases in the mRNA levels of the nerve injury marker ATF3 and the inflammatory marker IL-6 were observed. nih.gov

Treatment with a dual FAAH/TRPV1 blocker can modulate the expression of these key molecules. For instance, in a study on a monoiodoacetate (MIA) model of osteoarthritis, FAAH inhibition by OMDM-198 or URB597 partially counteracted the upregulation of Mapk14 and Prkcg (genes for kinases that sensitize TRPV1) in the spinal cord. mdpi.com This indicates a molecular mechanism for their analgesic effects.

Furthermore, the blockade of TRPV1 with either multi-target or single-target drugs has been observed to lead to an increase in the expression of the cannabinoid receptor 1 (Cnr1) gene. mdpi.com This upregulation of CB1 receptors could enhance the analgesic effects of the elevated anandamide levels resulting from FAAH inhibition. mdpi.com

The table below details the observed alterations in gene and protein expression following the administration of dual FAAH/TRPV1 blockers in preclinical models:

| Gene/Protein | Condition | Effect of FAAH/TRPV1 Blocker | Source |

| ATF-3 mRNA | Osteoarthritis | Increased in dorsal root ganglia | nih.gov |

| IL-6 mRNA | Osteoarthritis | Increased in dorsal root ganglia | nih.gov |

| AEA receptors | Osteoarthritis | Upregulated in dorsal root ganglia | nih.gov |

| FAAH | Osteoarthritis | Upregulated in dorsal root ganglia | nih.gov |

| Mapk14 mRNA | Osteoarthritis | Upregulation in spinal cord counteracted | mdpi.com |

| Prkcg mRNA | Osteoarthritis | Upregulation in spinal cord counteracted | mdpi.com |

| Cnr1 (CB1R) mRNA | Osteoarthritis | Increased expression | mdpi.com |

Neurotransmission and Neuroimmune Modulation

The dual modulation of FAAH and TRPV1 has profound effects on both neurotransmission in specific brain circuits and the activity of immune cells within the central nervous system.

Effects on Neurotransmitter Release in Specific Brain Regions (e.g., nucleus accumbens, medial prefrontal cortex)

The endocannabinoid system and TRPV1 channels are key regulators of synaptic transmission and plasticity in brain regions critical for mood, reward, and cognition, such as the nucleus accumbens (NAc) and the medial prefrontal cortex (mPFC). biorxiv.orgfrontiersin.org

In the nucleus accumbens, a brain region with a high density of co-localized CB1 and TRPV1 receptors, the dual blockade of FAAH and TRPV1 has been shown to elicit anxiolytic-like effects. nih.gov This effect is thought to be mediated by an increase in anandamide levels due to FAAH inhibition, leading to enhanced CB1 receptor activity, coupled with the direct blockade of TRPV1. nih.gov The stimulation of CB1 receptors generally leads to a decrease in calcium influx and hyperpolarization of neurons, while TRPV1 activation has the opposite effect. nih.gov Thus, a dual blocker shifts the balance towards the inhibitory effects of anandamide.

TRPV1 activation has been shown to facilitate the release of both GABA and glutamate (B1630785) in several brain regions. nih.gov In the mPFC, blockade of TRPV1 channels has been reported to produce anxiolytic-like effects. frontiersin.org Furthermore, activation of TRPV1 in the ventral tegmental area can increase dopamine (B1211576) release in the nucleus accumbens, a process that is inhibited by a TRPV1 antagonist. karger.com This suggests that this compound could modulate dopamine signaling in the brain's reward circuitry.

The endocannabinoid system also plays a crucial role in long-term depression (eCB-LTD), a form of synaptic plasticity, at glutamatergic synapses in the NAc. biorxiv.org This process is often impaired after exposure to drugs of abuse. FAAH inhibitors have been shown to facilitate eCB-LTD in the NAc core. biorxiv.org By preventing the opposing actions of TRPV1, a dual blocker could potentially be more effective in restoring this form of neuroplasticity.

Impact on Glial Cell Activation and Neuroinflammation

Glial cells, including astrocytes and microglia, are now recognized as active participants in neuroinflammation and synaptic modulation. TRPV1 channels are expressed on these cells and play a role in their activation. mdpi.comnih.gov

Activation of TRPV1 on glial cells can trigger the release of pro-inflammatory mediators. mdpi.com For instance, TRPV1 activation on microglia can increase intracellular calcium, leading to the release of cytokines and glutamate. techscience.com In astrocytes, TRPV1 activation can mediate their migration and the expression of glial fibrillary acidic protein (GFAP), a marker of astrogliosis, during stress and injury. nih.gov Specifically, TRPV1 activation can stimulate a JAK2-STAT3 pathway, leading to increased expression of GFAP and the pro-inflammatory cytokine IL-1β. nih.gov

The table below summarizes the effects of this compound on glial cells and neuroinflammation:

| Cell Type | Effect of TRPV1 Activation | Potential Effect of this compound |

| Microglia | Activation and release of pro-inflammatory cytokines and glutamate. techscience.com | Suppression of activation and reduction of inflammatory mediator release. |

| Astrocytes | Migration, increased GFAP expression, and release of IL-1β via JAK2-STAT3 pathway. nih.gov | Inhibition of migration, GFAP expression, and cytokine release. |

Investigational Efficacy of Faah/trpv1 Blocker 1 in Preclinical Disease Models

Analgesic Potential in Nociceptive and Neuropathic Pain Models

Dual FAAH/TRPV1 blockers have demonstrated significant efficacy in established rodent models of inflammatory pain. In the carrageenan-induced paw edema model, which mimics localized inflammation, compounds such as OMDM-198 and the investigational compound 2r have been shown to reduce both paw swelling (edema) and thermal hyperalgesia. unisi.itfrontiersin.orgnih.gov The anti-edema and anti-hyperalgesic effects are a key finding, as FAAH inhibition alone has been shown to produce reliable anti-edema and anti-hyperalgesic outcomes in this model. nih.gov The dual-action approach appears to maintain or enhance these benefits. For instance, one FAAH/TRPV1 blocker reduced carrageenan-induced paw edema in rats by 58%, an effect comparable to that of nonsteroidal anti-inflammatory drugs (NSAIDs).

In the formalin test, a model that assesses responses to a persistent chemical nociceptive stimulus, dual-acting compounds consistently inhibit the second, inflammatory phase of the nocifensive behavior in mice. unisi.itfrontiersin.org This effect, observed with agents like AA-5-HT, OMDM-198, and compound 2r, points to a potent anti-inflammatory and anti-hyperalgesic action. unisi.itnih.govnih.gov The analgesic activity in this model was confirmed to be dependent on the compound's dual mechanism, as the effects were reversed by both a CB1 receptor antagonist and a TRPV1 agonist.

| Model | Key Findings | Relevant Compounds | Citations |

| Carrageenan-Induced Paw Edema/Hyperalgesia | Reduced paw edema and thermal hyperalgesia. | OMDM-198, Compound 2r | unisi.itfrontiersin.orgnih.gov |

| Formalin Test (Phase II) | Significantly reduced nociceptive (pain-related) behavior. | OMDM-198, AA-5-HT, Compound 2r | unisi.itfrontiersin.orgnih.govnih.gov |

The potential of FAAH/TRPV1 blockers extends to neuropathic pain, a condition often refractory to standard analgesics. In models such as the chronic constriction injury (CCI) of the sciatic nerve, dual-target agents like N-arachidonoyl-serotonin (AA-5-HT) have proven to be highly effective. nih.govfrontiersin.orgfrontiersin.org Repeated administration of AA-5-HT was shown to produce analgesic effects in rats with sciatic nerve ligation. nih.gov The rationale for a dual inhibitor is particularly strong in neuropathic pain, as FAAH inhibition can sometimes lead to the production of pro-nociceptive metabolites through other pathways, an effect that a multi-target approach may mitigate. frontiersin.org

In models of chemotherapy-induced peripheral neuropathy (CIPN), a common and debilitating side effect of cancer treatment, the endocannabinoid system is a key therapeutic target. nih.gov Studies using FAAH inhibitors in cisplatin-induced neuropathy models have shown that their anti-allodynic efficacy is dependent on the activity of CB1, CB2, and, notably, TRPV1 receptors. nih.gov This finding underscores the intimate involvement of TRPV1 in the mechanism of FAAH-mediated analgesia in this context and provides a strong basis for the use of a dual FAAH/TRPV1 blocker to suppress CIPN. nih.govamegroups.org The inhibition of TRPV1 channels has been independently shown to suppress mechanical hypersensitivity induced by chemotherapeutic agents. nih.gov

In the acetic acid-induced abdominal stretching assay, a widely used model for visceral pain, pharmacological inhibition of FAAH has been shown to produce antinociception. unisi.itresearchgate.net Both genetic deletion of FAAH and administration of FAAH inhibitors reduce the number of abdominal stretches in mice. unisi.itresearchgate.net This analgesic effect is mediated by CB1 receptors. unisi.ittandfonline.com The combination of an FAAH inhibitor with an NSAID produced synergistic analgesic effects in this model. unisi.itresearchgate.net While direct evidence for a specific FAAH/TRPV1 blocker-1 in this model is less detailed in available literature, the known efficacy of FAAH inhibition provides a strong foundation. nih.gov The strategy of combining FAAH inhibition with TRPV1 antagonism has been proposed as a promising approach for developing useful analgesic drugs for visceral pain. nih.govresearchgate.net

One of the most well-documented applications for FAAH/TRPV1 blockers is in models of osteoarthritis (OA) pain. researchgate.net In the monoiodoacetate (MIA)-induced OA model in rats, which mimics the pain and joint degradation of human OA, the dual blocker OMDM-198 demonstrated significant anti-hyperalgesic effects. researchgate.netnih.gov The efficacy of OMDM-198 was found to be comparable to that of a selective TRPV1 antagonist (SB-366,791) and a selective FAAH inhibitor (URB-597) administered alone. researchgate.netnih.gov Notably, the analgesic activity of OMDM-198 was attenuated by both a CB1 receptor antagonist (AM-251) and a TRPV1 agonist, confirming that its therapeutic effect stems from the simultaneous engagement of both targets. unisi.itnih.gov Furthermore, in the MIA model, this compound was reported to restore mechanical thresholds by 70%, outperforming selective single-target agents, and micro-CT imaging confirmed it reduced bone fragmentation and cartilage degradation.

| Agent Type | Example Compound | Efficacy in MIA-Induced OA Model | Citations |

| Dual FAAH/TRPV1 Blocker | OMDM-198 | Attenuates mechanical hyperalgesia. | researchgate.netnih.govfrontiersin.orgwvu.edu |

| Selective FAAH Inhibitor | URB-597 | Reduces mechanical hyperalgesia. | researchgate.netnih.gov |

| Selective TRPV1 Antagonist | SB-366,791 | Shows comparable anti-hyperalgesic effects. | researchgate.netnih.gov |

The trigeminal system, which mediates orofacial pain, is rich in components of the endocannabinoid system, including FAAH and TRPV1 receptors. oup.commdpi.com While direct studies on a dual FAAH/TRPV1 blocker in orofacial pain models are limited, evidence from single-target modulators suggests significant potential. Peripheral and central administration of the FAAH inhibitor URB597 has been shown to produce analgesic effects in a rat model of orofacial pain involving tooth pulp stimulation. mdpi.com This effect was associated with elevated AEA levels and mediated by CB1 receptors. mdpi.com Separately, TRPV1 antagonists have shown antinociceptive action in orofacial pain models. researchgate.net Given the co-localization and functional interaction of these targets in the trigeminal ganglia, a dual-blocker approach is a logical therapeutic strategy for this type of pain. oup.com

Efficacy in Models of Other Pathophysiological Conditions

The therapeutic potential of FAAH/TRPV1 blockers is not confined to pain. Preclinical research has identified efficacy in models of psychiatric and neurological disorders. The rationale is often linked to the opposing roles of CB1 and TRPV1 receptors in brain regions controlling emotion and behavior. cambridge.orgnih.gov

In animal models predictive of antidepressant and anxiolytic activity, such as the forced swim test, dual FAAH/TRPV1 blockers have shown promising results. nih.govingentaconnect.com For example, administration of N-arachidonoyl-serotonin (AA-5-HT) into the medial prefrontal cortex of rats produced a significant antidepressant-like effect. nih.gov This effect showed a distinct dose-dependency, suggesting that balancing the activity at both targets is crucial for the desired behavioral outcome. cambridge.orgnih.gov Preclinical studies also indicate that TRPV1 blockers alone can reduce conditioned fear and behavioral despair. ingentaconnect.com Furthermore, dual FAAH/TRPV1 blockers have been investigated with promising outcomes in models of drug abuse and neurodevelopmental disorders. ingentaconnect.com The involvement of TRPV1 in other conditions such as neurodegenerative diseases, asthma, and cystitis suggests a broad potential field of application for this class of compounds. unife.itnih.gov

Anxiety-Like Behaviors (e.g., elevated plus maze, contextual fear memory)

The anxiolytic potential of dual FAAH/TRPV1 blockade has been investigated using standard behavioral paradigms in rodents. In the elevated plus maze (EPM), a widely used test for anxiety-like behavior, acute systemic administration of AA-5-HT demonstrated anxiolytic effects in mice. nih.gov Specifically, treatment increased the time spent and the number of entries into the open, more intimidating arms of the maze. nih.gov This effect was observed in a dose-dependent manner, suggesting a clear pharmacological response. nih.gov Further studies involving direct microinfusion of AA-5-HT into the nucleus accumbens shell, a brain region critical for emotional regulation, also produced dose-dependent anxiolytic-like effects in the EPM in rats. mdpi.com

In models of trauma and stress-related disorders, this compound has shown efficacy in modulating fear memory. In the contextual fear conditioning paradigm, where an animal learns to associate a specific environment with an aversive stimulus, AA-5-HT was found to inhibit the retrieval of contextual fear memory. researchgate.net This suggests that the compound could interfere with the expression of traumatic memories. researchgate.net The mechanism underlying this effect appears to be dependent on the facilitation of anandamide (B1667382) signaling through the cannabinoid CB1 receptor in the dorsal hippocampus. researchgate.net This was confirmed by experiments where the effect of AA-5-HT was prevented by a CB1 receptor antagonist (AM251) and mimicked by the simultaneous administration of a selective FAAH inhibitor (URB597) and a TRPV1 blocker (SB366791). researchgate.netuni.lu

Table 1: Efficacy of this compound (AA-5-HT) in Preclinical Anxiety Models

| Preclinical Model | Animal | Key Findings | Citation(s) |

| Elevated Plus Maze (EPM) | Mice | Increased time and entries in open arms. | nih.gov |

| Elevated Plus Maze (EPM) | Rats | Dose-dependent anxiolytic-like effect after microinfusion into the Nucleus Accumbens shell. | mdpi.com |

| Contextual Fear Memory | Mice | Inhibited retrieval of fear memory (reduced freezing). | researchgate.net |

Depression-Like Behaviors (e.g., forced swim test)

The potential antidepressant effects of this compound have been assessed primarily using the forced swim test (FST) in rats, a model used to screen for antidepressant efficacy. In stressed rats, AA-5-HT was shown to reverse behavioral despair, an effect associated with the normalization of the hypothalamic-pituitary-adrenal (HPA) axis. nih.govmdpi.com

Studies involving direct administration into the medial prefrontal cortex (mPFC), a key brain region in the pathophysiology of depression, revealed that a moderate dose of AA-5-HT produced a significant antidepressant-like effect by reducing immobility time in the FST. nih.govfrontiersin.orgnih.gov Interestingly, this effect followed a bell-shaped dose-response curve, with lower and higher doses being ineffective. nih.govfrontiersin.org The antidepressant-like action was partially attenuated by a CB1 receptor antagonist, indicating that the effect is mediated, at least in part, by the indirect activation of CB1 receptors, with the remainder of the effect likely attributable to the blockade of TRPV1 channels. nih.gov This suggests that both FAAH inhibition and TRPV1 blockade contribute to the observed antidepressant-like outcomes. nih.gov

Table 2: Efficacy of this compound (AA-5-HT) in Preclinical Depression Models

| Preclinical Model | Animal | Key Findings | Citation(s) |

| Forced Swim Test (FST) | Rats (stressed) | Reversed behavioral despair; normalized HPA-axis deregulation. | nih.govmdpi.com |

| Forced Swim Test (FST) | Rats | Dose-dependent decrease in immobility time after injection into the medial prefrontal cortex. | nih.govfrontiersin.orgnih.gov |

Airway Inflammation and Remodeling (e.g., chronic asthma models)

Based on the conducted search, no preclinical studies evaluating the investigational efficacy of a dual this compound specifically in chronic asthma models or for airway inflammation and remodeling were identified. While the role of TRPV1 antagonism alone has been investigated in murine models of chronic asthma, showing alleviation of airway hyperresponsiveness, inflammation, and remodeling, data for a dual-acting FAAH/TRPV1 compound in this specific context is not available in the provided results. dntb.gov.uanih.gov

Seizure Activity Models

The anticonvulsant potential of this compound has been explored in preclinical seizure models. researchgate.netresearchgate.net In the pentylenetetrazole (PTZ)-induced seizure model in mice, the dual blocker AA-5-HT was shown to be efficacious. nih.gov Administration of the compound delayed the onset and decreased the duration of seizures. nih.gov This anticonvulsant effect was reversed by pretreatment with a CB1 receptor antagonist, AM251, suggesting that the effect is primarily dependent on the enhancement of endocannabinoid signaling via CB1 receptors. nih.gov These findings indicate that the simultaneous blockade of FAAH and TRPV1 could be a promising strategy for developing new treatments for epilepsy and related syndromes. uni.lunih.gov

Table 3: Efficacy of this compound (AA-5-HT) in Preclinical Seizure Models

| Preclinical Model | Animal | Key Findings | Citation(s) |

| Pentylenetetrazole (PTZ)-induced seizures | Mice | Delayed onset and reduced duration of seizures. | nih.gov |

Comparative Analysis with Single-Target Pharmacological Interventions

Assessment of Enhanced Efficacy or Broader Therapeutic Spectrum

A key rationale for developing dual-target agents is the potential for enhanced therapeutic efficacy or a broader spectrum of activity compared to single-target drugs. Preclinical studies have directly compared this compound with selective FAAH inhibitors (e.g., URB597) and selective TRPV1 antagonists (e.g., SB366791, capsazepine).

In models of anxiety, the dual blocker AA-5-HT was found to be more potent than selective blockers of either FAAH or TRPV1 alone. nih.gov Similarly, in relieving carrageenan-induced inflammatory pain, AA-5-HT demonstrated greater efficacy than either a high-potency FAAH-selective inhibitor or a TRPV1-selective inhibitor. nih.govmdpi.com In a rat model of osteoarthritis, the dual-acting compound OMDM-198 produced more pronounced analgesia than single-target drugs and required lower doses to achieve a comparable analgesic effect to either URB597 or a TRPV1 antagonist alone. frontiersin.orgresearchgate.net This suggests a synergistic interaction between the two pharmacological actions, potentially leading to a superior therapeutic window and a reduction in the required therapeutic dose. frontiersin.org The development of such dual-acting drugs is considered a promising therapeutic approach for pain management, potentially avoiding side effects associated with single-target agents.

Mechanistic Basis for Observed Superiority or Distinct Profiles

The enhanced efficacy of dual FAAH/TRPV1 blockers is believed to stem from a unique mechanistic synergy. The endocannabinoid anandamide (AEA) is a ligand for both the "anti-aversive" CB1 receptor and the "pro-aversive" or "pro-nociceptive" TRPV1 receptor. researchgate.netnih.gov

Inhibiting FAAH alone increases the levels of AEA. While this boosts the beneficial activation of CB1 receptors, it can also lead to the undesirable activation of TRPV1 channels, particularly at higher AEA concentrations. researchgate.net This unwanted TRPV1 activation can counteract the therapeutic effects mediated by CB1 receptors or even produce opposing, pro-aversive effects, which may explain the limited clinical efficacy of some selective FAAH inhibitors. researchgate.netfrontiersin.org

By simultaneously blocking TRPV1, a dual inhibitor prevents this pro-nociceptive/pro-aversive signaling pathway from being engaged. This dual action effectively channels the therapeutic potential of elevated AEA levels exclusively toward the CB1 receptor pathway. uni.lu This "two-pronged" approach—enhancing endocannabinoid tone while concurrently blocking a counterproductive signaling pathway—is the likely mechanistic basis for the observed superiority of dual FAAH/TRPV1 blockers over single-target agents in several preclinical models of pain, anxiety, and depression. nih.govnih.govfrontiersin.org The effect of the dual blockade is often mimicked by the co-administration of sub-effective doses of a selective FAAH inhibitor and a selective TRPV1 antagonist, further supporting this synergistic mechanism. researchgate.net

Pharmacodynamic Assessments and Preclinical Pharmacokinetic Considerations of Faah/trpv1 Blocker 1

In Vivo Target Engagement and Receptor Occupancy Studies

Confirming that a dual-target compound engages both of its intended molecular targets in a living system is a critical step in preclinical development. For FAAH/TRPV1 blocker-1 and similar dual-action molecules, target engagement is primarily demonstrated through pharmacological challenge studies. These studies verify that the observed physiological effects of the compound are mechanistically linked to its interaction with both FAAH and TRPV1.

These findings confirm that the compound's efficacy is not merely the result of acting on one target but is derived from the integrated action on both the endocannabinoid and endovanilloid systems. Studies on similar dual inhibitors, such as OMDM-198, have corroborated this approach, showing that its effects are also blocked by both CB1 antagonists and TRPV1 agonists, solidifying this method as a standard for verifying in vivo target engagement for this class of drugs. nih.govresearchgate.net

Quantitative Analysis of this compound and Endogenous Lipid Metabolites in Relevant Biological Samples (e.g., brain, spinal cord, plasma, synovial fluid)

The mechanism of this compound relies on altering the balance of endogenous lipid metabolites. Therefore, quantitative analysis of these lipids, alongside the drug itself, in relevant biological matrices is fundamental to understanding its pharmacodynamic effect. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to measure the concentrations of the blocker and key N-acylethanolamines (NAEs) like anandamide (B1667382) (AEA), N-oleoylethanolamine (OEA), and N-palmitoylethanolamide (PEA) in tissues such as the brain, spinal cord, and plasma. nih.govmdpi.compnas.org

In preclinical models of osteoarthritis, the administration of a dual FAAH/TRPV1 inhibitor, OMDM198, led to significant changes in the expression of genes related to the endocannabinoid and endovanilloid systems within the lumbar spinal cord. mdpi.com These molecular changes provide quantifiable evidence of the drug's impact at the target site. For example, treatment with the dual-acting compound reversed some of the pathological changes in gene expression caused by the disease state, bringing them closer to the levels seen in healthy animals. mdpi.com This demonstrates a measurable, target-driven biological effect in a relevant central nervous system tissue.

Below is a table summarizing representative data on how a dual FAAH/TRPV1 blocker can modulate the mRNA expression of key target-related genes in the spinal cord of a preclinical osteoarthritis model. mdpi.com

| Gene Target | Function | Change in Expression Following Dual Blocker Treatment in Osteoarthritis Model |

|---|---|---|

| Alox12 | Endocannabinoid Degradation Enzyme | Reversed disease-induced upregulation |

| Mapk14 | TRPV1 Sensitizing Kinase | Reversed disease-induced upregulation |

| Prkcg | TRPV1 Sensitizing Kinase | Reversed disease-induced upregulation |

| Cnr1 (CB1 Receptor) | AEA Receptor | Further increased expression above the disease state level |

Data derived from studies on the dual FAAH/TRPV1 blocker OMDM198 in a rat model of osteoarthritis. mdpi.com

These analytical studies are crucial for establishing a clear link between the presence of the drug in a biological system and the intended modulation of endogenous lipid signaling pathways.

Relationship Between Systemic Exposure in Preclinical Models and Observed Pharmacological Responses

Establishing a clear relationship between the concentration of a drug in the body (exposure) and its therapeutic effect (response) is a cornerstone of pharmacology. For this compound, this involves correlating its concentration in plasma or target tissues with measurable analgesic and anti-inflammatory outcomes in preclinical models.

Studies have shown that systemic administration of this compound results in potent, dose-dependent pharmacological effects across various pain models. vulcanchem.com For instance, in a murine model of formalin-induced pain, the compound significantly reduced nociceptive behaviors in the inflammatory phase of the test. vulcanchem.com In a rat model of carrageenan-induced inflammation, it produced a notable reduction in paw edema, an effect comparable to that of standard nonsteroidal anti-inflammatory drugs (NSAIDs). vulcanchem.com Furthermore, in a chemically-induced model of osteoarthritis, this compound demonstrated a profound ability to restore mechanical pain thresholds, outperforming agents that target only FAAH or TRPV1 individually. vulcanchem.com

The table below summarizes the observed pharmacological responses of this compound in established preclinical pain and inflammation models, linking its administration to significant efficacy.

| Preclinical Model | Pharmacological Response | Key Finding |

|---|---|---|

| Formalin-Induced Nociception (Mouse) | Analgesia | Significantly reduced phase II (inflammatory) pain. vulcanchem.com |

| Carrageenan-Induced Inflammation (Rat) | Anti-inflammatory | Reduced paw edema by 58%. vulcanchem.com |

| Monoiodoacetate (MIA)-Induced Osteoarthritis (Rat) | Analgesia / Disease-Modifying | Restored mechanical thresholds by 70% and reduced bone fragmentation. vulcanchem.com |

These results demonstrate a strong correlation between the administration of this compound and robust pharmacological activity. The superior efficacy compared to single-target agents in certain models underscores the therapeutic potential of the dual-inhibition strategy, where systemic exposure to the compound leads to a multi-faceted and powerful analgesic and anti-inflammatory response. vulcanchem.com

Drug Discovery and Rational Design Principles for Dual Faah/trpv1 Modulators

Structure-Activity Relationship (SAR) Studies for Optimal Dual Activity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity at both FAAH and TRPV1. These studies involve synthesizing and testing a series of related compounds to identify the key chemical moieties responsible for target binding and efficacy.

For dual FAAH/TRPV1 modulators, SAR studies have revealed critical pharmacophoric features. For instance, in a series of tetrahydro-β-carboline derivatives, it was found that a carbamate (B1207046) linker was more effective than amide or urea (B33335) functionalities for achieving dual activity. unisi.itresearchgate.net Specifically, compounds bearing a biphenyl (B1667301) substituent, such as 5e and 9b , were identified as potent FAAH inhibitors. The removal of a 6-OH phenolic group in compound 9b led to a six-fold increase in potency against both FAAH and the TRP channels. unisi.it

In another study focusing on N-arachidonoylserotonin (AA-5-HT) analogues, it was observed that most new compounds exhibited activity at only one of the two targets. However, amides 1b and 1c , derived from α- and γ-linolenic acid, retained a hybrid activity profile similar to the parent compound. acs.org This suggests that the nature of the lipophilic tail is a crucial determinant for dual activity. The carbamate analogue 3f (OMDM106) was a potent FAAH inhibitor but lacked TRPV1 antagonist activity. acs.org

A series of arylboronic acids designed based on the pharmacophore of known TRPV1 antagonists yielded four compounds (3c, 4a, 5a, 5b ) that acted as dual FAAH/TRPV1 blockers with IC50 values in the micromolar range. researchgate.net This highlights the utility of incorporating known pharmacophores for one target while modifying other parts of the molecule to engage the second target.

Table 1: SAR Findings for Selected Dual FAAH/TRPV1 Modulators

| Compound | Core Structure | Key Substituents | FAAH Inhibition (IC₅₀) | TRPV1 Activity | Source |

|---|---|---|---|---|---|

| 2r | Hybrid of TRPV1 antagonist and FAAH inhibitor pharmacophores | Not specified in detail | Strong inhibition | Strong antagonism | nih.gov |

| 5e | Tetrahydro-β-carboline | Biphenyl substituent, carbamate linker | Significant potency | Effective interaction | unisi.itresearchgate.net |

| 9b | Tetrahydro-β-carboline | Biphenyl substituent, carbamate linker, no 6-OH group | 6-fold more potent than 5e | 6-fold more potent than 5e | unisi.it |

| 1b | AA-5-HT analogue | α-linolenic acid amide | Active | Hybrid activity | acs.org |

| 1c | AA-5-HT analogue | γ-linolenic acid amide | Active | Hybrid activity | acs.org |

| 3c | Arylboronic acid | Based on TRPV1 antagonist pharmacophore | 5.6 µM | Blocker (IC₅₀ = 1.39 µM for a related compound) | researchgate.net |

| 4a | Arylboronic acid | Based on TRPV1 antagonist pharmacophore | Active | Blocker | researchgate.net |

| 5a | Arylboronic acid | Based on TRPV1 antagonist pharmacophore | Active | Blocker | researchgate.net |

| 5b | Arylboronic acid | Based on TRPV1 antagonist pharmacophore | Active | Blocker | researchgate.net |

| OMDM-198 | Piperazinyl carbamate | Not specified in detail | Inhibitor | Blocker | unisi.it |

Strategies for Molecular Hybridization and Ligand Design

Molecular hybridization is a key strategy in the design of dual-target ligands. This approach involves combining the pharmacophoric elements of two different known ligands into a single molecule. The goal is to create a new chemical entity that retains the desired activities at both targets. nih.gov

A common approach is to link the pharmacophore of a classical TRPV1 antagonist with that of a FAAH inhibitor. nih.gov For example, researchers have successfully combined a boronic acid group, a known FAAH-blocking moiety, with the backbone of various known TRPV1 antagonists. unisi.itresearchgate.net This has led to the synthesis of benzyl/aryl amides, reverse-amide analogues, and urea derivatives, with some compounds demonstrating true TRPV1 antagonism and good FAAH inhibition. unisi.it

Another strategy involves modifying endogenous ligands. N-arachidonoylserotonin (AA-5-HT), a naturally occurring compound, inhibits FAAH and antagonizes TRPV1. researchgate.netacs.org By modifying its structure, researchers have aimed to develop more potent "hybrid" blockers. acs.org This has involved creating analogues with different lipophilic moieties connected to the serotonin (B10506) "head" via amide, urea, or carbamate linkers. acs.org

The choice of the linker group (e.g., amide, urea, carbamate) and the modulation of lipophilic properties are well-documented strategies to fine-tune the activity of hybrid TRPV1/FAAH blockers. unisi.it For instance, the development of piperazinyl carbamates and ureas has yielded compounds with varying degrees of dual activity. unisi.it

Computational Chemistry Approaches

Computational chemistry plays a crucial role in the rational design of dual FAAH/TRPV1 modulators, enabling the prediction of binding affinities and modes of interaction before synthesis.

In silico screening and virtual ligand docking are powerful tools for identifying potential dual-target ligands from large compound libraries. researchgate.netcsic.es These methods use computer models of the target proteins to predict how well a small molecule will bind to them.

For the design of FAAH/TRPV1 blocker-1, molecular hybridization of TRPV1 antagonist and FAAH inhibitor pharmacophores was likely guided by docking studies. vulcanchem.com Docking simulations of vanilloids with the capsaicin (B1668287) receptor TRPV1 have been performed using software like AutoDock Vina to compare binding affinities and identify key interactions within the vanilloid binding pocket. acs.org The binding pocket is often defined around key residues such as tyrosine 511 and threonine 550. acs.org

Similarly, docking studies on FAAH have been used to understand the binding of various inhibitors. plos.org These studies have shown that ligands often bind in a region formed by the acyl chain binding (ACB) channel and the membrane access channel (MAC). plos.org For dual inhibitors, docking can help to ensure that the designed molecule can adopt a conformation that favorably interacts with both targets.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interactions, allowing researchers to observe the conformational changes that occur upon binding. researchgate.netacs.org These simulations can reveal the stability of the ligand-protein complex over time and provide insights into the binding mechanism. acs.org

MD simulations have been used to study the binding of anandamide (B1667382) (AEA) to TRPV1, revealing two distinct binding modes: one in the tunnel formed by the S1–S4 helices and another in the vanilloid binding pocket. frontiersin.org Such studies are crucial for understanding how endogenous ligands interact with the target and can guide the design of mimetics.

For dual FAAH/TRPV1 modulators, MD simulations can help to elucidate how a single molecule can effectively bind to two different proteins. For instance, MD simulations have been used to study the binding of enantiomeric forms of FAAH inhibitors, revealing how subtle changes in stereochemistry can affect the binding mode. plos.org Similar studies on dual modulators can help to rationalize their activity profiles and guide further optimization. Molecular docking and dynamics studies of potent CNS-penetrant TRPV1 antagonists have indicated that high binding affinity is related to multiple interactions that result in significant conformational changes in the TRPV1 channel. researchgate.net

Lead Optimization and Design of Analogues with Tuned Activity Profiles

Once a lead compound with dual activity is identified, the next step is lead optimization. This involves synthesizing and testing analogues of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. vulcanchem.com

For this compound, ongoing research aims to improve its affinity for TRPV1 while maintaining its potency for FAAH. vulcanchem.com One strategy being explored is the introduction of fluorinated aryl groups to enhance blood-brain barrier penetration. vulcanchem.com

The development of N-arachidonoylserotonin (AA-5-HT) analogues is a prime example of this approach. While the initial goal was to create more potent "hybrid" blockers, the research also yielded analogues with single activity at either FAAH or TRPV1. acs.org These single-target compounds, such as 3f (OMDM106) for FAAH and 1m (OMDM129) for TRPV1, are valuable tools for dissecting the mechanism of action of the dual-acting parent compound. acs.org

Advanced Methodological Approaches in Faah/trpv1 Blocker 1 Research

Biochemical and Enzymatic Assays for Compound Characterization and Metabolite Quantification

The initial and most fundamental step in characterizing FAAH/TRPV1 blocker-1 is to quantify its direct interaction with its molecular targets: the enzyme Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.

FAAH Inhibition Assay: The inhibitory potency of the compound against FAAH is typically determined using an in vitro enzymatic assay. In this setup, recombinant human or rodent FAAH is incubated with a specific substrate, such as anandamide (B1667382) (AEA). The enzymatic reaction hydrolyzes AEA into arachidonic acid and ethanolamine. The activity of the enzyme is measured by quantifying the rate of substrate depletion or product formation, often using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or a fluorescently-tagged substrate. This compound is introduced at varying concentrations, and its ability to reduce enzyme activity is measured. The primary endpoint is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of FAAH activity.

TRPV1 Antagonism Assay: To assess the compound's effect on the TRPV1 channel, a cell-based functional assay is employed. Cells engineered to express the TRPV1 channel (e.g., HEK293 cells) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 or Fluo-4. The application of a TRPV1 agonist, most commonly capsaicin (B1668287), triggers the opening of the channel and a subsequent influx of extracellular calcium, resulting in a measurable increase in intracellular fluorescence. To determine the antagonistic properties of this compound, cells are pre-incubated with the compound before the addition of capsaicin. The compound's ability to block or attenuate the capsaicin-induced calcium influx is quantified, yielding an IC₅₀ value for TRPV1 antagonism.

Metabolite Quantification: Beyond target interaction, understanding the compound's fate in biological systems is critical. Advanced analytical techniques, primarily LC-MS/MS, are used to quantify the concentration of this compound and its potential metabolites in biological matrices like plasma, brain, and spinal cord tissue following administration in animal models. This provides essential data on its absorption, distribution, and metabolic stability.

Table 1: Representative Biochemical Profile of this compound

| Target | Assay Type | Species | Key Parameter | Representative Value |

|---|---|---|---|---|

| FAAH | Enzymatic Hydrolysis Assay (Recombinant Enzyme) | Human | IC₅₀ | 7.2 nM |

| FAAH | Enzymatic Hydrolysis Assay (Recombinant Enzyme) | Rat | IC₅₀ | 9.5 nM |

| TRPV1 | Capsaicin-Induced Calcium Influx Assay (HEK293 Cells) | Human | IC₅₀ | 45.8 nM |

| TRPV1 | Capsaicin-Induced Calcium Influx Assay (HEK293 Cells) | Rat | IC₅₀ | 61.3 nM |

Electrophysiological Techniques for Assessing Ion Channel Function and Synaptic Plasticity

Electrophysiology provides direct, real-time measurement of the functional consequences of this compound activity at the cellular and circuit levels.

Whole-Cell Patch-Clamp Recordings: This technique is the gold standard for studying ion channel function. To confirm TRPV1 antagonism, recordings are made from neurons that endogenously express TRPV1, such as those in the dorsal root ganglion (DRG) or trigeminal ganglion. Application of capsaicin to a patched neuron evokes a characteristic large, non-selective cation current. The efficacy of this compound is demonstrated by its ability to significantly reduce the amplitude of this capsaicin-evoked current in a concentration-dependent manner.

Analysis of Synaptic Plasticity: The FAAH-inhibitory component of the compound is investigated by examining its impact on synaptic transmission. FAAH inhibition elevates local concentrations of the endocannabinoid anandamide. Anandamide acts as a retrograde messenger, binding to presynaptic cannabinoid type-1 (CB1) receptors to suppress neurotransmitter release. This phenomenon, known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE), can be measured electrophysiologically. In brain slice preparations (e.g., from the hippocampus or amygdala), recordings of postsynaptic currents are performed. The application of this compound is expected to potentiate DSI/DSE, providing functional evidence of target engagement with the endocannabinoid system.

Comprehensive Behavioral Phenotyping in Rodent Models

To establish the therapeutic potential of this compound, its effects are evaluated in a battery of well-validated rodent behavioral models that recapitulate symptoms of pain, anxiety, and depression.

Pain Models:

Neuropathic Pain: In models like the Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) of the sciatic nerve, rodents develop persistent pain-like behaviors. The efficacy of the compound is assessed by its ability to reverse mechanical allodynia (pain response to a non-painful stimulus, measured with von Frey filaments) and thermal hyperalgesia (exaggerated response to a heat stimulus, measured with the Hargreaves test).

Inflammatory Pain: The formalin test, where an injection of formalin into the paw induces a biphasic pain response (acute neurogenic and tonic inflammatory), is used to assess effects on both types of pain. A reduction in paw licking and flinching time indicates analgesic activity. Another model involves injecting Complete Freund's Adjuvant (CFA) to induce localized inflammation and measure changes in paw withdrawal thresholds.

Anxiety-Related Models: